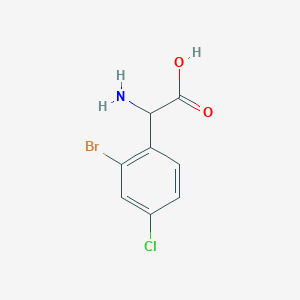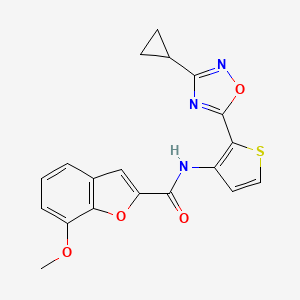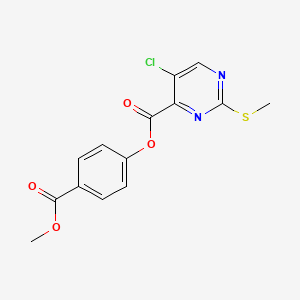]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione CAS No. 338772-51-3](/img/structure/B2636194.png)
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methylamino)]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a trifluoromethyl group, a pyridine ring, a spirocyclic structure, and a dihydro-pyrolo-isoxazole dione. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and their arrangement in the molecule. For instance, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
Efficient Synthesis Methods
A study detailed an effective synthesis protocol for a series of trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles, showcasing the compound's utility in creating structurally diverse and complex molecules. This research highlights the compound's role in regioselective synthesis, employing trifluoroacetylation and reactions with hydroxylamine hydrochloride, leading to novel spiro heterocycles. Structural determination techniques such as NMR spectroscopy, X-ray diffraction, and GC–MS were pivotal in characterizing the synthesized molecules (Bonacorso et al., 2017).
Novel Heterocyclic Derivatives
Research into one-pot synthesis methods has produced thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, demonstrating the compound's versatility in facilitating the formation of complex heterocycles. This approach employed three-component condensation, underscoring the potential for creating a wide array of derivatives for further study (Dyachenko et al., 2020).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety represents a significant advancement in the efficient and rapid production of complex heterocyclic compounds. This method highlights the compound's reactivity and potential for creating pharmacologically relevant structures under controlled conditions, showcasing its broad applicability in medicinal chemistry and drug development (Shaaban, 2008).
Spiro Heterocyclization Techniques
The spiro heterocyclization of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione with dimedone represents another facet of the compound's utility in synthesizing novel heterocycles. This process yields compounds with potential biological activity, illustrating the compound's importance in creating new molecules with possible therapeutic applications (Racheva & Maslivets, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5',5'-dimethylspiro[3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,2'-cyclohexane]-1',3',4,6-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4O5/c1-17(2)5-10(28)18(11(29)6-17)12-13(32-25-18)16(31)27(15(12)30)26(3)14-9(20)4-8(7-24-14)19(21,22)23/h4,7,12-13,25H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPPSMAMRPSTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C3C(C(=O)N(C3=O)N(C)C4=C(C=C(C=N4)C(F)(F)F)Cl)ON2)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2636111.png)

amine hydrochloride](/img/no-structure.png)
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2636114.png)




![tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2636125.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636126.png)



